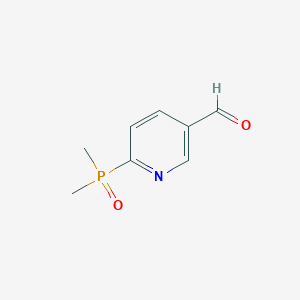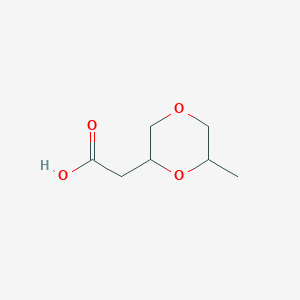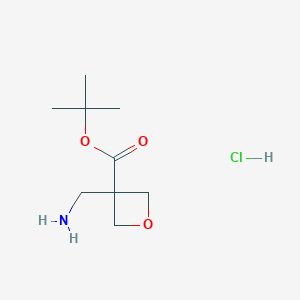
tert-Butyl ((5-chlorothiophen-2-yl)methyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate: is an organic compound that features a tert-butyl ester group, an amino group, and a chlorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate typically involves the following steps:
Formation of the Amino Intermediate: The synthesis begins with the chlorination of thiophene to form 5-chlorothiophene. This is followed by the reaction with formaldehyde and an amine to yield the 5-chlorothiophen-2-ylmethylamine intermediate.
Esterification: The intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form the final product, tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Potential applications in the development of new materials with specific electronic properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May exhibit biological activity that can be harnessed for therapeutic purposes.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 2-{[(5-bromothiophen-2-yl)methyl]amino}acetate: Similar structure but with a bromine atom instead of chlorine.
tert-Butyl 2-{[(5-methylthiophen-2-yl)methyl]amino}acetate: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate can influence its reactivity and interactions, making it unique compared to its analogs.
Properties
Molecular Formula |
C11H16ClNO2S |
|---|---|
Molecular Weight |
261.77 g/mol |
IUPAC Name |
tert-butyl 2-[(5-chlorothiophen-2-yl)methylamino]acetate |
InChI |
InChI=1S/C11H16ClNO2S/c1-11(2,3)15-10(14)7-13-6-8-4-5-9(12)16-8/h4-5,13H,6-7H2,1-3H3 |
InChI Key |
GLOIEDRZTOORKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1=CC=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


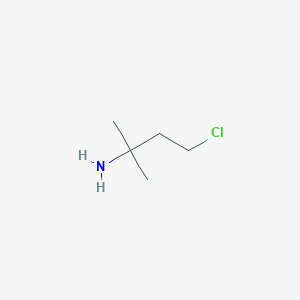
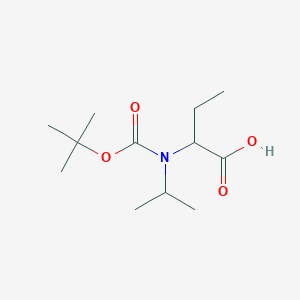
![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)


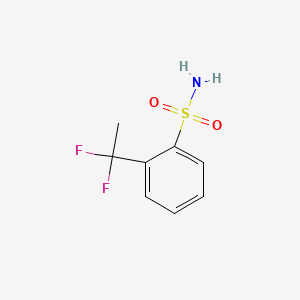


![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)

